

Synthesis of 4-(benzoylamino)benzoic acid from 4-aminobenzoic acid

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Compound of Interest

Compound Name: 4-(Benzoylamino)benzoic acid

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An In-depth Technical Guide to the Synthesis of **4-(benzoylamino)benzoic acid** from 4-aminobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of **4-(benzoylamino)benzoic acid**, a valuable intermediate in pharmaceutical and materials science. The primary synthetic route detailed is the acylation of 4-aminobenzoic acid with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This document furnishes detailed experimental protocols, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow, tailored for researchers, scientists, and professionals in drug development.

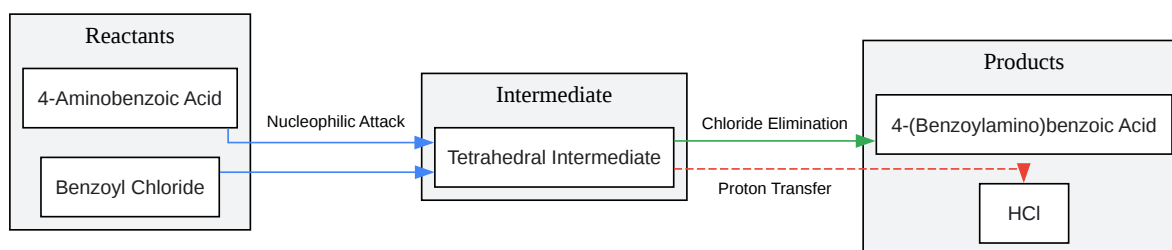
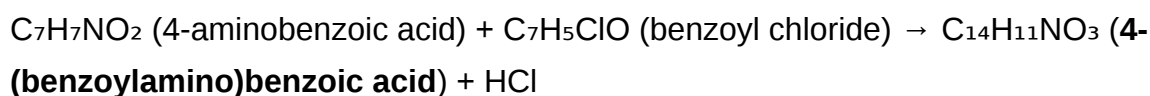
Introduction

4-(benzoylamino)benzoic acid, also known as N-benzoyl-4-aminobenzoic acid, is a bifunctional molecule that serves as a crucial building block in the synthesis of more complex chemical entities. Its structure, featuring both a carboxylic acid and an amide group, makes it a versatile precursor for various derivatives, including potent enzyme inhibitors. For instance, it is used in the synthesis of 8-substituted benzamido-phenylxanthine derivatives which act as MAO-B inhibitors^[1]. The most common and efficient method for its preparation is the nucleophilic acyl substitution reaction between 4-aminobenzoic acid and benzoyl chloride, typically conducted under Schotten-Baumann conditions.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[2][3] In this reaction, the nucleophilic amino group (-NH₂) of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. An essential component of this reaction is a base (e.g., sodium carbonate or sodium hydroxide) which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

The overall reaction is as follows:



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Caption: Reaction mechanism for the synthesis of **4-(benzoylamino)benzoic acid**.

Experimental Protocols

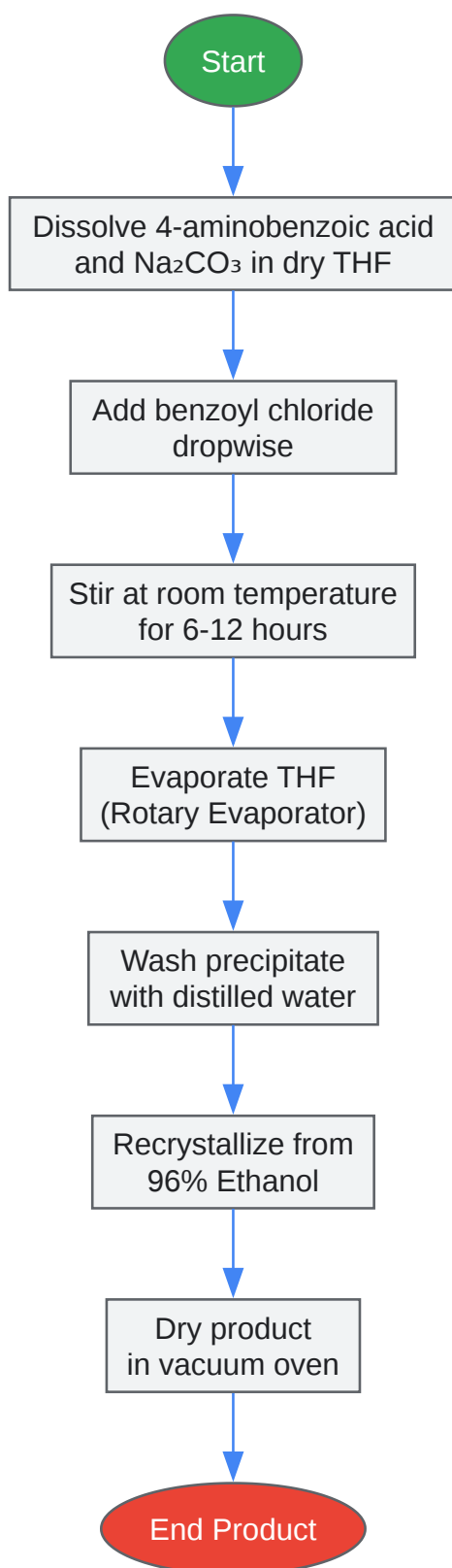
The following protocol is a synthesized procedure based on established laboratory methods for the benzoylation of 4-aminobenzoic acid.[5]

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)
4-Aminobenzoic Acid	C ₇ H ₇ NO ₂	137.14
Benzoyl Chloride	C ₇ H ₅ ClO	140.57
Anhydrous Sodium Carbonate	Na ₂ CO ₃	105.99
Tetrahydrofuran (THF), dry	C ₄ H ₈ O	72.11
Ethanol (96%)	C ₂ H ₅ OH	46.07
Distilled Water	H ₂ O	18.02

Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1.0 eq) and anhydrous sodium carbonate (1.0 eq) in dry tetrahydrofuran (THF).
- **Addition of Acylating Agent:** To the stirred solution, add benzoyl chloride (1.0 eq) dropwise at room temperature.
- **Reaction:** Stir the resulting mixture at room temperature for a period of 6 to 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- **Workup:** Upon completion, evaporate the THF solvent under reduced pressure using a rotary evaporator.
- **Purification:** Wash the resulting precipitate with distilled water to remove any inorganic salts and unreacted starting material.
- **Recrystallization:** Further purify the crude product by recrystallizing from 96% ethanol to yield the final product as a white crystalline powder.^[5]
- **Drying:** Dry the purified crystals in a vacuum oven.



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Caption: General experimental workflow for the synthesis.

Quantitative Data

The synthesis yields a high-purity product with well-defined physical and spectral properties.

Physical Properties and Yield

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ NO ₃	[6]
Molecular Weight	241.24 g/mol	[6]
Appearance	White crystalline powder	[5]
Melting Point	150-151 °C	[5]
Yield	85%	[5]

Spectroscopic Data

Technique	Data	Reference
IR (KBr)	ν (cm ⁻¹): 3340 (N-H stretch), 2887-3045 (O-H stretch, carboxylic acid), 1675, 1650 (C=O stretches for amide and carboxylic acid).	[5]
¹ H NMR	(400 MHz, DMSO-d ₆): δ 10.54 (br s, 1H, COOH), 8.00-7.88 (m, 6H, Ar-H), 7.65-7.59 (m, 1H, Ar-H), 7.59-7.51 (m, 2H, Ar-H).	[1]
LC-MS (ESI)	Positive ion mode: m/z 242.1 [M+H] ⁺ ; Negative ion mode: m/z 240.1 [M-H] ⁻ .	[1][5]

Safety and Handling

- Benzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety

goggles.

- Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and ensure the use of peroxide-free solvent.
- Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of **4-(benzoylamino)benzoic acid** from 4-aminobenzoic acid via the Schotten-Baumann reaction is a robust, high-yielding, and straightforward method. The procedure utilizes readily available reagents and standard laboratory techniques, making it an accessible and efficient route for producing this key chemical intermediate. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery.

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